4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and dimethyl groups, and a piperazine ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The difluoromethylation of the pyrazole ring can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The piperazine ring is then functionalized with a methylphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis. Catalysts such as nanoscale titanium dioxide can be used to enhance the reaction efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The piperazine ring can act as a pharmacophore, interacting with receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethyl phenyl sulfone: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone is unique due to its combination of a difluoromethylated pyrazole ring and a substituted piperazine ring. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C18H24F2N4O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-2-methyl-1-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C18H24F2N4O2S/c1-12-5-7-16(8-6-12)23-10-9-22(11-13(23)2)27(25,26)17-14(3)21-24(15(17)4)18(19)20/h5-8,13,18H,9-11H2,1-4H3 |
InChI Key |
NUAHLZDRZRTRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.